molecular formula C22H18N4OS B601019 Axitinib Impurity 1 CAS No. 885126-40-9

Axitinib Impurity 1

Numéro de catalogue B601019
Numéro CAS: 885126-40-9
Poids moléculaire: 386.48
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Axitinib Impurity 1 is an indazole derivative . It is most commonly marketed under the name Inlyta® and is available in oral formulations . Axitinib is a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .


Synthesis Analysis

Axitinib and its impurities have been synthesized through various chemical processes . For instance, cocrystallization of axitinib with carboxylic acids has been attempted to improve its aqueous solubility . One salt cocrystal with fumaric acid and two molecular cocrystals with suberic acid and trans-cinnamic acid were successfully prepared by liquid assisted grinding and slurry methods .


Molecular Structure Analysis

The molecular formula of Axitinib is C22H18N4OS . The molecular weight is 386.47 . The molecular structure of Axitinib involves an indazole derivative .


Chemical Reactions Analysis

Axitinib undergoes various chemical reactions during its synthesis . For example, in the cocrystallization process, axitinib reacts with carboxylic acids to form cocrystals .


Physical And Chemical Properties Analysis

Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations (C max) within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein .

Mécanisme D'action

Axitinib works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . This inhibition blocks downstream signaling pathways at picomolar concentrations .

Safety and Hazards

Axitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects and damaging fertility . It may cause damage to organs through prolonged or repeated exposure . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .

Orientations Futures

To improve the clinical efficacy of Axitinib, which is severely limited by low oral bioavailability due to its poor aqueous solubility, researchers have attempted cocrystallization of Axitinib with a group of carboxylic acids . The newly obtained cocrystals show a significantly improved apparent solubility and dissolution rate without compromising the physical stability of the drug . These findings suggest that the cocrystals could be used as promising solid forms of Axitinib for the development of its more effective oral formulations .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Axitinib Impurity 1 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-phenyl-2-propanol", "2-chloro-5-nitrobenzoic acid", "potassium carbonate", "dimethylformamide", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 2-phenyl-2-propanol to 2-chloro-5-nitrobenzyl alcohol using 2-chloro-5-nitrobenzoic acid, potassium carbonate and dimethylformamide as solvent.", "Step 2: Reduction of 2-chloro-5-nitrobenzyl alcohol to 2-chloro-5-aminobenzyl alcohol using sodium borohydride as reducing agent.", "Step 3: Conversion of 2-chloro-5-aminobenzyl alcohol to 2-chloro-5-aminobenzaldehyde using acetic acid as solvent.", "Step 4: Conversion of 2-chloro-5-aminobenzaldehyde to 2-chloro-5-aminobenzoic acid using sodium hydroxide as base.", "Step 5: Esterification of 2-chloro-5-aminobenzoic acid with ethyl acetate to obtain Axitinib Impurity 1." ] }

Numéro CAS

885126-40-9

Nom du produit

Axitinib Impurity 1

Formule moléculaire

C22H18N4OS

Poids moléculaire

386.48

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Axitinib Impurity c

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.